![molecular formula C9H9IO2 B168745 Methyl 4-iodo-2-methylbenzoate CAS No. 103440-53-5](/img/structure/B168745.png)
Methyl 4-iodo-2-methylbenzoate
Overview
Description
“Methyl 4-iodo-2-methylbenzoate” is an organic compound with the molecular formula C9H9IO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 4-iodo-2-methylbenzoate” involves the reaction of 4-iodo-2-methyl-benzoic acid with thionyl chloride in methanol. The reaction mixture is stirred at reflux for 6 hours. The crude compound is then purified using silica gel chromatography .Molecular Structure Analysis
The molecular weight of “Methyl 4-iodo-2-methylbenzoate” is 276.07 . The exact mass is 275.96500 . The molecular formula is C9H9IO2 .Physical And Chemical Properties Analysis
“Methyl 4-iodo-2-methylbenzoate” is a solid or liquid compound . The boiling point is approximately 285.7±28.0°C . It has a LogP value of 2.38620, indicating its lipophilicity . The compound is stored at 2-8°C .Scientific Research Applications
Methyl 4-iodo-2-methylbenzoate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: Methyl 4-iodo-2-methylbenzoate is a valuable compound in organic synthesis due to its reactivity, particularly in halogenation reactions. It serves as a precursor for synthesizing various organic intermediates, including amino-, azidoalcohols, and epoxides .
Medicinal Chemistry: In medicinal chemistry, this compound is utilized as a starting material for the synthesis of biologically active compounds, such as selective discoidin domain receptor 1 (DDR1) inhibitors . It’s also used in creating novel colchicine-derived nitrate esters with potential immunosuppressant properties .
Anticancer Agent Synthesis: The compound’s application extends to the development of anticancer agents. Its iodine moiety and benzoate structure make it a suitable candidate for constructing complex molecules with anticancer activity.
Safety And Hazards
properties
IUPAC Name |
methyl 4-iodo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTCFHNIEBPFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571765 | |
Record name | Methyl 4-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-2-methylbenzoate | |
CAS RN |
103440-53-5 | |
Record name | Benzoic acid, 4-iodo-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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